molecular formula C6H5Br2N B152559 3-Bromo-2-(bromomethyl)pyridine CAS No. 754131-60-7

3-Bromo-2-(bromomethyl)pyridine

Cat. No.: B152559
CAS No.: 754131-60-7
M. Wt: 250.92 g/mol
InChI Key: FVIZOBDAEIFYGH-UHFFFAOYSA-N
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Description

3-Bromo-2-(bromomethyl)pyridine is an organic compound with the molecular formula C6H5Br2N It is a brominated derivative of pyridine, characterized by the presence of two bromine atoms attached to the pyridine ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-(bromomethyl)pyridine can be synthesized through several methods. One common approach involves the bromination of 2-methylpyridine. The process typically includes the following steps:

    Bromination of 2-methylpyridine: This step involves the reaction of 2-methylpyridine with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

    Isolation and purification: The resulting product is then isolated and purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(bromomethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.

    Cross-coupling reactions: The compound can participate in Suzuki-Miyaura and Heck cross-coupling reactions, where it reacts with aryl or vinyl boronic acids or halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Reduction: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of 2-methylpyridine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium alkoxides, primary or secondary amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Cross-coupling reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are used along with bases like potassium carbonate or cesium carbonate. The reactions are performed in solvents like tetrahydrofuran or toluene under an inert atmosphere.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in solvents like ether or tetrahydrofuran at low temperatures.

Major Products Formed

    Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.

    Cross-coupling reactions: Biaryl or vinyl-substituted pyridine derivatives.

    Reduction: 2-Methylpyridine.

Scientific Research Applications

3-Bromo-2-(bromomethyl)pyridine has several applications in scientific research:

    Organic synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal chemistry: The compound is used in the development of potential drug candidates, particularly in the synthesis of heterocyclic compounds with biological activity.

    Material science: It is employed in the preparation of functional materials, such as liquid crystals and organic semiconductors.

    Biological studies: The compound is used as a precursor for the synthesis of bioactive molecules and probes for studying biological processes.

Mechanism of Action

The mechanism of action of 3-bromo-2-(bromomethyl)pyridine depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. In cross-coupling reactions, the compound undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination steps to form carbon-carbon bonds.

Comparison with Similar Compounds

3-Bromo-2-(bromomethyl)pyridine can be compared with other brominated pyridine derivatives, such as:

    3-Bromo-2-methylpyridine: Similar in structure but lacks the additional bromine atom on the methyl group, leading to different reactivity and applications.

    2-Bromo-3-methylpyridine: The position of the bromine and methyl groups is reversed, resulting in distinct chemical properties and reactivity.

    2-Bromo-5-methylpyridine:

The uniqueness of this compound lies in its dual bromine substitution, which provides enhanced reactivity and versatility in various chemical transformations.

Properties

IUPAC Name

3-bromo-2-(bromomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c7-4-6-5(8)2-1-3-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIZOBDAEIFYGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754131-60-7
Record name 3-bromo-2-(bromomethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Heat a mixture of 3-bromo-2-methylpyridine (J. Med. Chem. 1987, 30, 871-880) (2.7 g, 15.8 mmol), NBS (3.10 g, 17.42 mmol), and benzoyl peroxide (190 mg, 0.78 mmol) in carbon tetrachloride (50 mL) overnight at 85° C. Cool to ambient temperature, filter, and concentrate in vacuo. Purify by chromatography on silica gel eluting with toluene to provide the title compound as a white solid (1.81 g, 45%).
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
45%

Synthesis routes and methods II

Procedure details

To a room temperature solution of 3-bromo-2-methylpyridine (2.60 g, 15.1 mmol) and N-bromosuccinimide (NBS) (2.90 g, 16.3 mmol) in CCl4 is added benzoyl peroxide (150 mg, 1.08 mmol). The mixture is heated at reflux for 7 hours, cooled to room temperature, diluted with saturated aqueous sodium bicarbonate (30 mL) and extracted with ethyl acetate (EtOAc) (3×30 mL). The combined organic layers are washed with brine (3×30 mL), dried over magnesium sulfate, filtered and concentrated. LCMS analysis indicated starting material and the desired product. The residue is dissolved in CCl4 (40 mL) and NBS (1.7 g, 9.6 mmol) and benzoyl peroxide (100 mg, 0.72 mmol) is added, and the mixture is warmed at reflux. After 24 hours, the mixture is cooled to room temperature, diluted with saturated aqueous sodium bicarbonate (30 mL) and extracted with EtOAc (3×30 mL). The combined organic layers are washed with brine (3×30 mL), dried over magnesium sulfate, filtered and concentrated. The residue is purified by silica gel chromatography eluting with a mixture of dichloromethane in hexanes (25:75, then 3:7) to afford 3-bromo-2-bromomethyl-pyridine.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

3-Bromo-2-methylpyridine (10.0 g, 58.1 mmol), diphenylperoxyanhydride (2.82 g, 11.6 mmol), 1-bromopyrrolidine-2,5-dione (10.9 g, 61.0 mmol) were refluxed in 233 mL of carbon tetrachloride for 144 hours. The reaction mixture was cooled to ambient temperature and washed with water (3×200 mL). The organic layer was dried over Na2SO4, filtered, concentrated, and purified by silica gel chromatography eluting with 0-30% EtOAc in hexanes to provide 3-bromo-2-(bromomethyl)pyridine.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
diphenylperoxyanhydride
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
233 mL
Type
solvent
Reaction Step One

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